molecular formula C20H22ClNO2 B13689869 1'-Benzylspiro[isochromane-3,4'-piperidin]-1-one hydrochloride

1'-Benzylspiro[isochromane-3,4'-piperidin]-1-one hydrochloride

Cat. No.: B13689869
M. Wt: 343.8 g/mol
InChI Key: JQWVHDIMXBXEPK-UHFFFAOYSA-N
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Description

1'-Benzylspiro[isochromane-3,4'-piperidin]-1-one hydrochloride is a spirocyclic compound featuring a benzyl-substituted piperidine ring fused with an isochromane moiety (a benzene ring fused to a tetrahydropyran system). The spiro junction at the piperidine and isochromane rings confers conformational rigidity, which is critical for binding selectivity in pharmacological applications. For example, the synthesis of similar compounds involves hydrolysis of precursors followed by hydrochloride salt formation, yielding crystalline solids with high purity (75% yield) and characteristic spectral signatures (IR: 1765 cm⁻¹ for carbonyl; NMR: aromatic and alkyl proton signals) .

Properties

Molecular Formula

C20H22ClNO2

Molecular Weight

343.8 g/mol

IUPAC Name

1'-benzylspiro[4H-isochromene-3,4'-piperidine]-1-one;hydrochloride

InChI

InChI=1S/C20H21NO2.ClH/c22-19-18-9-5-4-8-17(18)14-20(23-19)10-12-21(13-11-20)15-16-6-2-1-3-7-16;/h1-9H,10-15H2;1H

InChI Key

JQWVHDIMXBXEPK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CC3=CC=CC=C3C(=O)O2)CC4=CC=CC=C4.Cl

Origin of Product

United States

Biological Activity

1'-Benzylspiro[isochromane-3,4'-piperidin]-1-one hydrochloride is a synthetic heterocyclic compound notable for its unique spirocyclic structure, which combines an isochroman and piperidine moiety. This compound has garnered attention due to its potential pharmacological effects, particularly in the context of neurological disorders. Its biological activity is largely attributed to its structural characteristics, which facilitate interactions with various biological targets.

Chemical Structure and Properties

The compound features a ketone group at the 1-position of the isochroman ring and is typically encountered in its hydrochloride salt form, enhancing its solubility in aqueous environments. The molecular formula of this compound is C20H21ClN2OC_{20}H_{21}ClN_2O with a molecular weight of approximately 348.85 g/mol.

The biological activity of this compound primarily involves its ability to interact with neurotransmitter receptors and enzymes within the central nervous system. Its reactivity includes nucleophilic substitution and electrophilic addition reactions due to the presence of the ketone group, allowing it to participate in various biochemical pathways.

Neurological Effects

Research indicates that derivatives of this compound may exhibit significant effects on neurotransmitter systems. Preliminary studies suggest potential applications in treating conditions such as depression and anxiety by modulating serotonin and dopamine receptors.

Antifungal Activity

While the primary focus has been on neurological applications, there are indications that related compounds demonstrate antifungal properties. For example, studies on structurally similar compounds have shown promising fungitoxic activity against various fungal strains, suggesting that this compound could also be explored for antifungal applications.

Comparative Analysis with Similar Compounds

A comparative analysis of similar compounds reveals insights into their biological activities:

Compound NameCAS NumberSimilarity Score
Spiro[isochroman-1,4'-piperidine]180160-97-80.98
3H-Spiro[isobenzofuran-1,4'-piperidine] hydrochloride37663-44-80.98
Spiro[chroman-2,4'-piperidine] hydrochloride400729-14-80.79

This table illustrates that while there are compounds with high structural similarity, the unique arrangement of functional groups in this compound may confer distinct biological properties.

Case Studies and Research Findings

Recent studies have explored the synthesis and characterization of this compound along with its derivatives. For instance:

  • Study on Antifungal Activity : A related study reported that derivatives exhibited varying levels of antifungal activity against Aspergillus niger and Rhizoctonia solani, with effective concentrations (EC) ranging from 97.18μg/mL97.18\mu g/mL to 106.8μg/mL106.8\mu g/mL .
  • Neuropharmacological Studies : Investigations into the binding affinity of this compound to various receptors have shown promise for developing new treatments for neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and synthetic differences between 1'-benzylspiro[isochromane-3,4'-piperidin]-1-one hydrochloride and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Core Structure Key Functional Groups Melting Point Hazard Statements
This compound (Target Compound) Not explicitly provided Inferred: C19H19NO2·HCl ~331.82 Isochromane + piperidine Benzyl, ketone, hydrochloride N/A Likely H302, H315, H319, H335
Spiro[isobenzofuran-1(3H),3'-piperidin]-3-one hydrochloride Not provided C19H19NO2·HCl 331.82 Isobenzofuran + piperidine Benzyl, ketone, hydrochloride 248–250°C H302, H315, H319, H335
1'-Benzylspiro[indoline-3,4'-piperidin]-2-one 1086063-19-5 C19H20N2O 292.38 Indoline + piperidine Benzyl, ketone (position 2) N/A N/A
Spiro[indoline-3,4'-piperidin]-2-one hydrochloride 356072-46-3 C16H19N2O·HCl 294.79 Indoline + piperidine Ketone (position 2), hydrochloride N/A Industrial-grade hazards
Buspirone hydrochloride (MJ9022-1) 33386-08-2 C21H31N5O2·HCl 422.0 Spiro[4.5]decane Pyrimidinyl, piperazine, hydrochloride N/A Research-grade safety

Structural and Functional Differences

  • Core Heterocycles :

    • The target compound’s isochromane core (benzene fused to tetrahydropyran) differs from isobenzofuran (benzene fused to furan) in oxygen placement and ring saturation, affecting electronic properties and metabolic stability .
    • Indoline-based analogs (e.g., 356072-46-3) replace the oxygen-containing isochromane with a nitrogen-containing indoline system, altering hydrogen-bonding capacity and solubility .
  • Substituents and Ketone Position: The benzyl group in the target compound enhances lipophilicity compared to non-aromatic spiro analogs (e.g., 3,4-Dimethoxybenzyl-piperidine derivatives) . Ketone position (1-one vs. 2-one) influences conformational flexibility and binding affinity to biological targets .

Physicochemical Properties

  • Melting Points : The isobenzofuran analog (248–250°C) suggests high crystallinity, likely shared by the target compound due to structural similarity .
  • Hazards : Most spiro-piperidine hydrochlorides exhibit warnings for oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

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